molecular formula C13H16O4 B2440188 (E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one CAS No. 19039-94-2

(E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one

Cat. No.: B2440188
CAS No.: 19039-94-2
M. Wt: 236.267
InChI Key: DPZIOGVAJXVGGL-UHFFFAOYSA-N
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Description

(E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one is a high-value chemical compound, defined as an α,β-unsaturated carbonyl, that serves as a key intermediate and active investigational agent in multiple research fields . In medicinal chemistry and oncology research, the 3,4,5-trimethoxyphenyl moiety is a critical structural feature found in many potent tubulin inhibitors that target the colchicine binding site . This class of compounds holds significant promise for developing new antimitotic agents that can potentially overcome multidrug resistance in cancer cells . As a building block, this compound can be used to synthesize more complex molecules for evaluating antiproliferative activity against various cancer cell lines . Beyond biomedical applications, recent research has demonstrated the efficacy of this compound as a corrosion inhibitor for carbon steel in acidic mediums, showcasing its utility in materials science and industrial chemistry . The compound is provided with comprehensive analytical data to ensure identity and purity for your research requirements. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h5-8H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZIOGVAJXVGGL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antitumor Activity

Numerous studies have indicated that (E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one exhibits significant antitumor activity. The compound has been tested against various cancer cell lines with promising results:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis and inhibition of migration
HeLa (Cervical Cancer)10.5Disruption of cell cycle progression
A549 (Lung Cancer)12.8Activation of p53 pathway

The mechanism of action involves the induction of apoptosis through mitochondrial pathways and the inhibition of cell migration and invasion, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL) Reference
Bacillus subtilis3.27–6.55
Pseudomonas aeruginosa1.67
Methicillin-resistant Staphylococcus aureus (MRSA)3.36
Candida albicans6.55
Salmonella typhimurium26.20

These findings suggest that this compound could be developed as a potential antimicrobial agent, particularly against resistant strains.

Other Biological Activities

In addition to its antitumor and antimicrobial properties, this compound has shown promise in other areas:

  • Glyoxalase Inhibition : It has been reported to inhibit glyoxalase activity, potentially disrupting metabolic pathways in cancer cells.
  • Protein Tyrosine Phosphatase (PTP) Activity : Some studies indicate selective inhibition of PTP1B activity, relevant in diabetes and obesity research .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    A study evaluated the effects of the compound on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction in MCF-7 and HeLa cells.
  • Antimicrobial Efficacy :
    Clinical isolates were tested against the compound to assess its antimicrobial potential, revealing effectiveness against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of (E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one
  • (E)-4-(3,5-dimethoxyphenyl)but-3-en-2-one
  • (E)-4-(3,4,5-trimethoxyphenyl)but-3-en-1-ol

Uniqueness

(E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Biological Activity

(E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data on its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the presence of a 3,4,5-trimethoxyphenyl moiety attached to a butenone structure. This configuration is pivotal for its biological activity due to the electrophilic nature of the α,β-unsaturated carbonyl group which can interact with biological macromolecules.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and related compounds. The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)5.6Induction of apoptosis via caspase activation
A549 (Lung)3.1Disruption of HER2 signaling pathway
HT-29 (Colon)4.8Inhibition of tubulin polymerization
Multiple lines1.7 - 38Microtubule dynamics disruption
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases. For instance, in MCF-7 cells, it was observed that treatment led to significant activation of caspase-2, -3, and -8 .
  • Inhibition of Tumor Growth : The compound has shown efficacy in downregulating HER2 expression in gastric cancer cells by disrupting critical protein-protein interactions involved in tumor survival and proliferation .
  • Microtubule Dynamics : Similar to other chalcone derivatives, it interacts with tubulin at the colchicine site, leading to disrupted microtubule dynamics which is essential for cancer cell division and growth .

Anti-inflammatory and Antioxidant Activities

Beyond its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have reported significant inhibition of protein denaturation and radical scavenging activities comparable to standard anti-inflammatory agents like diclofenac sodium .

Case Studies

  • In Vitro Studies : A study evaluated the compound against various human cancer cell lines including MCF-7 and HT-29. Results indicated that it exhibited potent antiproliferative activity with IC50 values ranging from low micromolar to single-digit nanomolar levels .
  • In Vivo Studies : Animal models have been utilized to assess the in vivo efficacy of this compound. For example, zebrafish models showed promising results regarding tumor growth inhibition when treated with the compound .

Q & A

Q. What are the common synthetic routes for preparing (E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4,5-trimethoxybenzaldehyde and acetone under basic conditions (e.g., NaOH or KOH in ethanol). Key optimization parameters include:

  • Catalyst concentration : Excess base may lead to side reactions, while insufficient base reduces yield .
  • Temperature : Mild heating (40–60°C) improves reaction kinetics without promoting decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) can enhance solubility of aromatic aldehydes, but ethanol is preferred for ease of product isolation .
    Yield improvements (up to 73% in some derivatives) are achieved by monitoring reaction progress via TLC and employing recrystallization (e.g., ethanol) for purification .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what key spectral features should researchers look for?

  • ¹H NMR : Confirm the (E)-stereochemistry via coupling constants (J = 16–18 Hz for trans-vinylic protons). The trimethoxyphenyl group shows three singlet peaks for methoxy groups at δ ~3.8–4.0 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~200 ppm, while the α,β-unsaturated ketone system resonates at δ ~120–140 ppm .
  • IR : Strong absorption bands at ~1650–1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .
  • HR-MS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺) with minimal deviation (<5 ppm) .

Q. How is the cytotoxicity of this compound evaluated in vitro, and what controls are necessary to ensure assay reliability?

  • MTT assay : Cells (e.g., cancer lines) are treated with serial dilutions of the compound. After 48–72 hours, formazan crystals are quantified spectrophotometrically (570 nm).
  • Controls : Include vehicle (e.g., DMSO) to rule out solvent toxicity and a positive control (e.g., doxorubicin) to validate assay sensitivity .
  • Data normalization : Express viability as a percentage relative to untreated cells. IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How do structural modifications on the trimethoxyphenyl group influence the compound’s biological activity, and what strategies can be employed to analyze structure-activity relationships (SAR)?

  • Substituent effects : Electron-donating groups (e.g., methoxy) enhance tubulin-binding affinity, while bulky substituents reduce cellular uptake. For example, replacing 3,4,5-trimethoxy with 4-fluoro decreases antiproliferative activity .
  • SAR strategies :
    • Synthesize derivatives with systematic substitutions (e.g., halogens, hydroxyl, or alkyl groups) .
    • Use molecular docking to predict binding modes to targets like tubulin or viral proteases .
    • Validate hypotheses with in vitro assays (e.g., tubulin polymerization inhibition) .

Q. What computational approaches are suitable for studying the interaction of this compound with biological targets like tubulin or viral proteases?

  • Molecular docking (AutoDock, Glide) : Predict binding poses and affinity scores. Key interactions include hydrogen bonds with tubulin’s β-subunit or hydrophobic contacts with protease active sites .
  • MD simulations (GROMACS, AMBER) : Assess stability of ligand-target complexes over 50–100 ns trajectories. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
  • QSAR models : Use physicochemical descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Q. How can X-ray crystallography and software like SHELX be utilized to determine the molecular conformation and intermolecular interactions of this compound in crystal form?

  • Crystallization : Use slow evaporation in ethanol or methanol to obtain single crystals. The compound’s planar structure favors π-π stacking, visible in crystal packing .
  • Data collection : Resolve structures at <1.0 Å resolution using MoKα radiation. SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
  • Hydrogen bonding analysis : Apply Etter’s graph-set notation to classify interactions (e.g., D(2) chains for C=O⋯H-O motifs) .

Q. When encountering discrepancies in biological activity data between similar derivatives, what analytical methods can help identify the underlying chemical or conformational factors?

  • Stereochemical analysis : Use NOESY NMR to confirm (E/Z)-isomerism, which impacts binding .
  • Purity assessment : Validate compound integrity via HPLC (e.g., >95% purity) to rule out impurities as confounding factors .
  • Conformational studies : Compare DFT-optimized geometries (B3LYP/6-31G(d)) with crystallographic data to identify bioactive conformers .

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